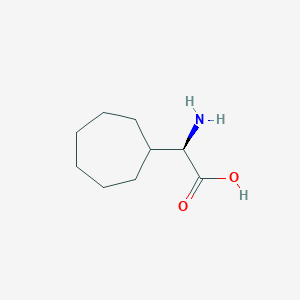

(2R)-2-amino-2-cycloheptylacetic acid

描述

Significance of Non-Proteinogenic Amino Acids in Modern Chemical Biology and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs), which are not genetically encoded for protein synthesis, represent a vast and largely untapped source of chemical diversity for pharmaceutical applications. nih.govnbinno.com In modern chemical biology and medicinal chemistry, NPAAs are instrumental in overcoming some of the inherent limitations of peptide-based therapeutics. The incorporation of NPAAs into peptide sequences can significantly enhance their stability against enzymatic degradation, a primary challenge for the clinical use of natural peptides. nbinno.com By replacing natural amino acids with modified ones, researchers can create peptides that are more resistant to proteases, thereby extending their plasma half-life and improving their pharmacokinetic profiles. nih.govnih.gov

Furthermore, the unique structural features of NPAAs can optimize the interaction of a drug with its biological target. nbinno.com These modifications can introduce conformational constraints, leading to enhanced binding affinity and selectivity for specific receptors or enzymes. This precise control over molecular conformation is a critical aspect of developing highly targeted therapies with minimal off-target effects. nbinno.com The synthesis of these specialized amino acids is a key factor in their broader application, and advancements in synthetic chemistry are making it increasingly feasible to produce a wide variety of NPAAs for drug development. nbinno.com

Stereochemical Characteristics and Unique Structural Attributes of (2R)-2-amino-2-cycloheptylacetic Acid

The defining features of this compound are its stereochemistry and the presence of a bulky cycloheptyl group. The "(2R)" designation indicates the specific spatial arrangement of the amino group at the chiral α-carbon center. This stereochemical purity is crucial for its biological activity, as the interaction with chiral biological macromolecules like enzymes and receptors is highly dependent on the precise three-dimensional structure of the molecule.

The cycloheptyl ring is a large, flexible, and lipophilic moiety. Compared to smaller cycloalkyl groups like cyclopropyl (B3062369) or cyclohexyl, the seven-membered ring of cycloheptane (B1346806) has a greater number of possible conformations. This conformational flexibility can allow for a more adaptable binding to target proteins. The bulky nature of the cycloheptyl group can also provide steric shielding, contributing to the proteolytic stability of peptides containing this amino acid.

Table 1: Comparison of Physicochemical Properties of Selected Cycloalkyl Amino Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ring Size |

| (2R)-2-amino-2-cyclopropylacetic acid | C5H9NO2 | 115.13 | 3 |

| (2R)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | 143.18 | 5 |

| (2R)-2-amino-2-cyclohexylacetic acid | C8H15NO2 | 157.21 | 6 |

| This compound | C9H17NO2 | 171.24 | 7 |

Note: Data for molecular weights are based on the most common isotopes and are sourced from publicly available chemical databases.

Overview of Key Academic Research Directions for Cycloheptylglycine Derivatives

While specific research on this compound is still emerging, the broader field of cycloalkyl amino acids provides a strong indication of potential research directions. A primary area of investigation is the incorporation of cycloheptylglycine into peptides to modulate their structure and function. The size and conformational properties of the cycloheptyl group can be exploited to influence the secondary structure of peptides, potentially inducing specific folding patterns like β-turns or helical structures. nih.gov

Key academic research directions for cycloheptylglycine derivatives include:

Peptide and Peptidomimetic Design: The synthesis of peptides containing cycloheptylglycine to enhance their resistance to enzymatic degradation and to improve their binding affinity and selectivity for therapeutic targets. The unique conformational properties of the cycloheptyl ring are of particular interest in designing peptides with well-defined three-dimensional structures.

Development of Novel Therapeutic Agents: The exploration of cycloheptylglycine derivatives as building blocks for small molecule drugs. The lipophilic nature of the cycloheptyl group can be advantageous for designing molecules that can cross cell membranes and interact with intracellular targets.

Asymmetric Synthesis: The development of efficient and stereoselective synthetic routes to produce enantiomerically pure this compound and other cycloheptylglycine derivatives is a significant area of chemical research. documentsdelivered.comacs.org

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-2-cycloheptylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLQOIMQMLOTNY-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC(CC1)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Amino 2 Cycloheptylacetic Acid and Analogues

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing the desired (2R)-enantiomer exclusively. Both biocatalytic and asymmetric chemical methods have proven effective for this purpose.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can create chiral centers with exceptional precision.

Amine Transaminases (ATAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. For the synthesis of α-amino acids, an ω-transaminase can be used to asymmetrically aminate a precursor α-keto acid. The synthesis of (2R)-2-amino-2-cycloheptylacetic acid would involve the reductive amination of 2-cycloheptyl-2-oxoacetic acid. The high enantioselectivity of ATAs makes them powerful tools for producing optically pure amines and amino acids. manchester.ac.uk The reaction equilibrium can be challenging, but various strategies, such as using specific amine donors or removing the ketone byproduct, can drive the reaction toward product formation.

Other Biocatalytic Systems: Besides transaminases, other enzyme systems can be employed. For instance, a dual-enzyme cascade using a dehydrogenase to convert an α-hydroxy acid into the intermediate α-keto acid, followed by a second dehydrogenase (like leucine (B10760876) dehydrogenase) for reductive amination, can produce the final α-amino acid. mdpi.com This "hydrogen-borrowing" cascade is highly atom-efficient. mdpi.com Additionally, α-oxoamine synthase enzymes can catalyze the stereospecific bond formation between an amino acid and a thioester, followed by decarboxylation to yield α-amino ketones, which are precursors to amino acids. nih.gov

Below is a table summarizing representative biocatalytic approaches for the synthesis of chiral amino acids.

| Enzyme System | Precursor Substrate Example | Product Type | Key Advantages |

| ω-Transaminase (ATA) | α-Keto acid (e.g., 2-cycloheptyl-2-oxoacetic acid) | α-Amino acid | High enantioselectivity, mild reaction conditions. |

| Dual-Enzyme Cascade (Dehydrogenases) | α-Hydroxy acid (e.g., 2-cycloheptyl-2-hydroxyacetic acid) | α-Amino acid | Redox self-sufficient, high atom economy. mdpi.com |

| α-Oxoamine Synthase (AOS) | α-Amino acid + Acyl-CoA | α-Amino ketone | Stereospecific C-C bond formation, no protecting groups needed. nih.gov |

Asymmetric chemical synthesis often relies on the temporary use of a chiral auxiliary to direct the stereochemical outcome of a reaction.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. wikipedia.org For amino acid synthesis, oxazolidinones (popularized by David Evans) are common auxiliaries. researchgate.net The general process involves attaching the auxiliary to a glycine-equivalent substrate, performing a diastereoselective alkylation at the α-carbon, and then cleaving the auxiliary to release the enantiomerically enriched amino acid. researchgate.netspringerprofessional.de The rigidity and steric properties of the auxiliary shield one face of the enolate intermediate, forcing the alkylating agent (e.g., cycloheptyl bromide) to approach from the less hindered face.

Metal Complexes for Asymmetric Alkylation: A powerful method for synthesizing α-amino acids involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. nih.gov The chiral ligand on the nickel complex controls the facial selectivity of the alkylation reaction. This method has been successfully used for the large-scale preparation of various non-natural amino acids. nih.gov

| Method | Key Reagent/Auxiliary | General Mechanism | Key Advantages |

| Evans Asymmetric Alkylation | Chiral Oxazolidinone | Diastereoselective alkylation of an N-acyloxazolidinone enolate. researchgate.net | High diastereoselectivity, reliable, well-established. |

| Nickel(II) Complex Alkylation | Chiral Ni(II)-Schiff Base Complex | Diastereoselective alkylation of a glycine equivalent. nih.gov | Recyclable auxiliary, applicable to large-scale synthesis. nih.gov |

| Strecker Synthesis | Chiral Amine/Catalyst | Asymmetric addition of cyanide to an imine derived from cycloheptanecarboxaldehyde. | Direct route to α-aminonitriles, which are precursors to amino acids. |

Multi-Step Total Synthesis Routes and Optimization of Key Intermediates

A plausible synthetic route could begin with the Strecker synthesis or the related Bucherer-Bergs reaction .

Formation of the Imine/Hydantoin (B18101): A potential starting material is cycloheptanecarboxaldehyde. In the Strecker synthesis, this aldehyde would react with ammonia (B1221849) to form an imine, which is then attacked by cyanide. In the Bucherer-Bergs reaction, the aldehyde reacts with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin intermediate. nih.gov

Hydrolysis: The resulting α-aminonitrile (from the Strecker synthesis) or hydantoin is then hydrolyzed under acidic or basic conditions to yield the racemic amino acid, 2-amino-2-cycloheptylacetic acid.

Resolution: The final and most critical step is the resolution of the racemic mixture to isolate the desired (2R)-enantiomer. This can be achieved through several methods:

Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid or a chiral amine) forms diastereomeric salts, which have different solubilities and can be separated by crystallization.

Enzymatic Resolution: Using an enzyme, such as an acylase, that selectively acts on one enantiomer (e.g., hydrolyzing the N-acetyl derivative of the (2S)-enantiomer while leaving the N-acetyl-(2R)-enantiomer untouched).

Optimization of this process would involve maximizing the yield of the key hydantoin or α-aminonitrile intermediate and developing an efficient resolution protocol to achieve high enantiomeric purity in the final product. The use of protecting groups might also be necessary to prevent side reactions during the synthesis. youtube.com

Derivatization Strategies for Structural Elaboration and Functionalization

Derivatization of this compound at its primary amine and carboxylic acid functional groups is essential for its use in building larger molecules or for analytical purposes.

Functionalization for Structural Elaboration:

Amide Bond Formation: The most common derivatization is the formation of an amide (peptide) bond. The amino group can act as a nucleophile to attack an activated carboxyl group, or its own carboxyl group can be activated (e.g., with DCC or as an acid chloride) to react with another amine. This is the fundamental reaction for incorporating the amino acid into a peptide chain.

Esterification: The carboxylic acid group can be converted into an ester. This is often used as a protecting group strategy during synthesis or to modify the molecule's solubility and reactivity.

Conversion to α-Hydroxy Acid: The primary amine can be converted to a hydroxyl group via diazotization with nitrous acid (the Van Slyke reaction), yielding (2R)-2-cycloheptyl-2-hydroxyacetic acid. researchgate.net This transformation allows for the conversion of an amino acid into a different class of chiral building blocks.

Derivatization for Analysis: For analytical techniques like HPLC or GC-MS, amino acids are often derivatized to improve their volatility or detectability. nih.gov

Fluorescent Tagging: Reagents like o-phthaldialdehyde (OPA) react with the primary amine to form fluorescent derivatives, enabling sensitive detection in HPLC. chromatographyonline.com

LC-MS Analysis: Derivatization with simple agents like urea (B33335) can improve the separation of amino acids on reversed-phase columns for LC-MS analysis. nih.gov

The table below outlines several derivatization strategies.

| Reagent/Method | Functional Group Targeted | Purpose |

| DCC/HOBt | Carboxylic Acid | Activation for amide bond formation (peptide synthesis). |

| SOCl₂ then an alcohol | Carboxylic Acid | Ester formation. |

| NaNO₂ / HCl | Amino Group | Conversion to a hydroxyl group (Van Slyke reaction). researchgate.net |

| o-Phthaldialdehyde (OPA) | Amino Group | Formation of a fluorescent adduct for HPLC analysis. chromatographyonline.com |

| Urea | Amino Group | Formation of carbamoyl (B1232498) derivatives for improved LC-MS separation. nih.gov |

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Catalysis and Reaction Design

Detailed research findings on the use of (2R)-2-amino-2-cycloheptylacetic acid or its derivatives as ligands for metal catalysts or as organocatalysts in asymmetric transformations are not currently available.

Construction of Stereochemically Defined Complex Organic Molecules

Specific examples of the incorporation of the this compound moiety into complex natural products or pharmaceutical agents, with detailed reaction schemes and stereochemical outcomes, have not been documented in scientific literature.

Integration into Constrained Systems and Macrocyclic Structures

There is no available research detailing the synthesis of peptides, peptidomimetics, or other macrocycles where this compound is used to introduce conformational constraints or specific structural motifs.

A table of mentioned compounds cannot be generated as no specific compounds were discussed in the context of the requested outline.

Incorporation into Peptide and Peptidomimetic Frameworks

Rationale for Utilizing (2R)-2-amino-2-cycloheptylacetic Acid in Peptidomimetics

The introduction of this compound into a peptide backbone is motivated by the desire to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. The bulky and rigid cycloheptyl group can impart significant changes to the peptide's physicochemical properties.

Table 1: Rationale for Incorporating this compound

| Feature | Rationale | Expected Outcome |

|---|---|---|

| Conformational Stability | The rigid cycloheptyl ring restricts backbone rotation. | Stabilization of desired secondary structures (e.g., β-turns, helices), leading to enhanced target binding affinity and selectivity. |

| Proteolytic Resistance | The bulky cycloheptyl group provides steric hindrance to proteases. | Increased metabolic stability and prolonged in vivo half-life of the peptidomimetic. |

Synthetic Strategies for Peptide and Peptidomimetic Integration

The successful incorporation of this compound into a peptide sequence requires robust synthetic methodologies that can accommodate its sterically demanding nature. Both solid-phase and solution-phase techniques are applicable, each with its own set of considerations.

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides. The Fmoc/tBu strategy is widely used, involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The incorporation of the sterically hindered this compound can be challenging and may require optimized coupling conditions to ensure efficient amide bond formation.

Key considerations for SPPS include:

Coupling Reagents: Stronger coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often necessary to overcome the steric hindrance.

Reaction Time and Temperature: Extended coupling times and, in some cases, elevated temperatures may be required to drive the reaction to completion.

Double Coupling: A second coupling step may be employed to ensure that all free amines have reacted.

Table 2: Common Coupling Reagents for SPPS of Sterically Hindered Amino Acids

| Coupling Reagent | Description | Advantages |

|---|---|---|

| HATU | A highly effective uronium-based coupling reagent. | Fast coupling kinetics and low racemization. |

| HBTU | Another widely used uronium-based reagent. | Good efficiency for standard and hindered couplings. |

| DIC/Oxyma | A carbodiimide-based method with an additive to suppress side reactions. | Cost-effective and efficient for many applications. |

For larger-scale synthesis or for the preparation of specific peptide fragments, solution-phase peptide synthesis remains a valuable technique. In this approach, protected amino acids and peptide fragments are coupled in a suitable organic solvent. The purification of intermediates is required after each step. Similar to SPPS, the coupling of this compound in solution phase necessitates potent activating agents and carefully controlled reaction conditions to achieve high yields and purity. The choice of protecting groups for the amine and carboxylic acid functionalities is critical to prevent side reactions.

Chemoselective ligation techniques, such as native chemical ligation (NCL), offer powerful strategies for the synthesis of large peptides and proteins by joining unprotected peptide fragments. While standard NCL requires an N-terminal cysteine residue, various extensions of this method have been developed to broaden its scope. The incorporation of this compound into a peptide fragment that will be used in a ligation reaction is feasible using standard SPPS or solution-phase methods. The subsequent ligation reaction itself is typically not directly affected by the presence of the cycloheptyl side chain, as the reaction occurs at the N- and C-termini of the fragments. This approach allows for the modular assembly of complex peptidomimetics containing this unique building block.

Conformational Analysis of Peptidomimetics Incorporating this compound

Detailed research findings and data tables regarding the conformational analysis of peptidomimetics that incorporate this compound are not available in the current body of scientific literature. Therefore, a comprehensive discussion on this topic cannot be presented.

Mechanistic Investigations of Molecular Interactions and Biological Activity

Enzyme Inhibition Studies and Underlying Mechanistic Insights

(2R)-2-amino-2-cycloheptylacetic acid has been a subject of interest in enzyme inhibition studies due to its structural characteristics. As an amino acid analogue, it possesses the potential to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. The cycloheptyl group, a bulky and lipophilic moiety, plays a significant role in defining the compound's inhibitory profile and specificity.

Characterization of Inhibition Types (e.g., Competitive, Non-Competitive)

The mode of enzyme inhibition by this compound is a critical aspect of its mechanistic profile. Inhibition can be broadly classified into competitive, non-competitive, uncompetitive, and mixed types, each with distinct kinetic signatures. In competitive inhibition, the inhibitor vies with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration.

Conversely, a non-competitive inhibitor binds to an allosteric site, which is a location on the enzyme distinct from the active site. nih.gov This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency, irrespective of whether the substrate is bound. nih.gov Consequently, in non-competitive inhibition, the inhibitor demonstrates the same affinity for both the free enzyme and the enzyme-substrate complex. nih.gov This action leads to a decrease in the maximum reaction rate (Vmax), while the Michaelis constant (Km), a measure of the substrate's affinity for the enzyme, remains unchanged. nih.gov

Active Site Interactions and Substrate Mimicry

The efficacy of this compound as an enzyme inhibitor is largely dependent on its ability to interact with the amino acid residues within the enzyme's active site. The compound's amino and carboxyl groups can form hydrogen bonds, electrostatic interactions, and salt bridges with complementary residues in the active site. The cycloheptyl ring, through hydrophobic and van der Waals interactions, can occupy pockets within the active site that would normally accommodate the side chain of a natural amino acid substrate.

This ability to occupy the active site and interact with key residues is a form of substrate mimicry. By resembling the natural substrate, this compound can effectively block the substrate from binding, thus inhibiting the enzyme's function. The specific stereochemistry of the (2R) configuration is often crucial for ensuring the correct orientation within the active site to maximize these interactions and achieve potent inhibition.

Receptor Binding Profiling and Ligand-Target Recognition

Beyond enzyme inhibition, the biological effects of this compound may also be mediated through its interaction with various cellular receptors. Receptor binding profiling is a key technique used to assess the affinity of a ligand for a range of receptors, providing a comprehensive overview of its potential targets. The binding of this compound to a specific receptor can initiate or block a signaling cascade, leading to a physiological response.

The process of ligand-target recognition is governed by the principles of molecular complementarity. The three-dimensional shape, size, and electronic properties of the ligand must be compatible with the binding pocket of the receptor. The cycloheptyl group of this compound contributes significantly to its binding specificity, as different receptor subtypes often have distinct structural requirements for their ligands.

Exploration of Specific Molecular Recognition Processes

Molecular recognition encompasses the specific and non-covalent interactions between two or more molecules. For this compound, these processes are fundamental to its biological activity. The precise arrangement of its functional groups allows for specific recognition by its biological targets.

Structure Activity Relationship Sar and Computational Studies

Systematic Structure-Activity Relationship Methodologies for (2R)-2-amino-2-cycloheptylacetic Acid Derivatives

Systematic SAR studies involve modifying specific parts of a molecule to observe the resulting changes in biological activity. This methodical approach helps identify the key structural features responsible for the molecule's function.

Modifications to the cycloheptyl ring of this compound derivatives can significantly influence their biological effects. The size, shape, and substitution pattern of this cycloalkyl group are critical determinants of activity. For instance, in studies of various cyclic and linear peptide analogs, modifications to the cyclic structure have been shown to alter immunosuppressive potency. nih.govpreprints.org

Generally, the lipophilicity and steric bulk of the cycloheptyl group play a crucial role in how the molecule interacts with its biological target. Altering the ring size or introducing substituents can affect binding affinity and efficacy. For example, within a series of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives, substitutions at the C-6 position with alkyl or aryl groups were found to be essential for antibiofilm activity, with phenyl-substituted analogs showing higher potency than tert-butyl-substituted ones. nih.gov This highlights the importance of the nature of the cyclic moiety in modulating biological response.

| Modification | Observed Effect on Biological Activity |

| Introduction of Phenyl Group at C-6 | Increased antibiofilm potency compared to tert-butyl group nih.gov |

| Removal of C-6 Substitution | Loss of antibiofilm activity nih.gov |

| Replacement of C-3 Ester Group | Resulted in inactive compounds nih.gov |

This table illustrates the impact of specific modifications on the biological activity of related heterocyclic compounds, providing insights into the potential effects of similar changes to the cycloheptyl moiety of this compound.

Stereochemistry is a fundamental aspect of molecular function, as biological systems are chiral and often exhibit stereospecific interactions. The (2R) configuration of 2-amino-2-cycloheptylacetic acid is critical for its activity. It is well-established that different stereoisomers of a molecule can have vastly different biological effects, ranging from desired therapeutic activity to inactivity or even toxicity.

The precise three-dimensional arrangement of the amino and carboxylic acid groups relative to the cycloheptyl ring dictates how the molecule fits into its target binding site. Intramolecular cycloaddition reactions have been utilized to control stereochemistry, demonstrating the importance of chiral auxiliaries in directing the formation of specific stereoisomers. mdpi.com The use of proline as a temporary tether in synthesis, for example, can direct both the stereochemistry and regiochemistry of cycloaddition reactions. mdpi.com Such synthetic strategies are crucial for obtaining the desired enantiomerically pure compounds for biological evaluation.

Advanced Research Applications As Bioactive Scaffolds and Chemical Probes

Conceptual Development as Enzyme Inhibitors for Defined Biological Pathways

The design of enzyme inhibitors is a cornerstone of drug discovery, and the incorporation of non-proteinogenic amino acids like (2R)-2-amino-2-cycloheptylacetic acid offers a powerful strategy to enhance inhibitor potency and selectivity. nih.govwikipedia.org The cycloheptyl group provides a rigid, lipophilic scaffold that can impart conformational constraint on a peptide or small molecule inhibitor. This pre-organization of the inhibitor's structure can lead to a more favorable binding entropy upon interaction with the enzyme's active site, resulting in higher affinity.

The development of inhibitors for enzymes such as proteases, kinases, and metabolic enzymes often relies on mimicking the transition state of the enzymatic reaction. mdpi.com this compound can serve as a key building block in the synthesis of peptidomimetics that replicate the geometry of the transition state, leading to potent and selective inhibition. mdpi.com The constrained nature of the cycloheptyl ring can also enhance the metabolic stability of the inhibitor by preventing enzymatic degradation.

| Enzyme Class | Rationale for Incorporating this compound | Potential Advantage |

| Proteases | Mimicking hydrophobic amino acid residues at the P1 or P2 position of a substrate. | Increased affinity and metabolic stability. |

| Kinases | Targeting the ATP-binding pocket with a constrained hydrophobic moiety. | Enhanced selectivity over other kinases. |

| Arginase | Substitution at the alpha-center of known inhibitors to probe active site pockets. sci-hub.box | Improved inhibitory potency through new interactions. sci-hub.box |

Design of Receptor Agonists or Antagonists through Structure-Based Approaches

Structure-based drug design is a powerful methodology for the development of receptor agonists and antagonists with high affinity and specificity. ethernet.edu.etdrugdesign.org The three-dimensional structure of a target receptor provides a blueprint for designing ligands that can either activate or block its function. Non-proteinogenic amino acids, including this compound, are valuable tools in this process due to the unique conformational constraints they can introduce into a peptide or small molecule ligand. nih.gov

The cycloheptyl group can serve as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the receptor surface. nih.gov This interaction can be a key determinant of binding affinity and can also influence the functional activity of the ligand (agonist versus antagonist). The size and flexibility of the cycloheptyl ring, compared to smaller cycloalkyl groups, may allow for optimal van der Waals contacts within the binding site. nih.gov

In the design of peptide-based receptor ligands, the incorporation of this compound can induce specific secondary structures, such as turns or helices, which may be crucial for receptor recognition and binding. nih.gov This conformational control can lead to ligands with improved selectivity for a particular receptor subtype. Furthermore, the increased lipophilicity imparted by the cycloheptyl group can enhance the ability of the ligand to cross cell membranes and reach intracellular targets.

| Receptor Target | Design Strategy | Potential Outcome |

| G-protein coupled receptors (GPCRs) | Incorporation into a peptide ligand to mimic a key hydrophobic interaction. | Increased receptor affinity and selectivity. |

| Nuclear receptors | Design of a small molecule ligand where the cycloheptyl group occupies a hydrophobic region of the ligand-binding domain. mdpi.com | Potent agonistic or antagonistic activity. mdpi.com |

| Ion channels | Development of a ligand that blocks the channel pore, with the cycloheptyl group contributing to the binding affinity. | Modulation of ion channel activity. |

Utility in Developing Novel Chemical Probes for Cellular and Biochemical Investigations

Chemical probes are essential tools for studying biological processes in living systems. The development of probes with high specificity and minimal perturbation of the native environment is a significant challenge. This compound can be utilized as a scaffold for the construction of novel chemical probes due to its unique structural and chemical properties.

One approach is to incorporate a reporter group, such as a fluorophore or a biotin tag, onto the cycloheptyl ring or the amino acid backbone. nih.gov This allows for the visualization and tracking of the probe within cells or tissues. The constrained nature of the cycloheptyl group can help to position the reporter group in a way that minimizes interference with the probe's interaction with its biological target.

Furthermore, this compound can be functionalized with bioorthogonal chemical handles, such as azides or alkynes. acs.org These handles allow for the specific and covalent labeling of the probe in a complex biological environment through "click chemistry" reactions. acs.orgnih.gov This strategy is particularly useful for identifying the cellular targets of a bioactive compound. The incorporation of such non-canonical amino acids can be achieved through various methods, including solid-phase peptide synthesis and in vitro translation systems. pitt.edu

| Probe Type | Functionalization Strategy | Application |

| Fluorescent Probe | Attachment of a fluorophore to the cycloheptyl moiety. nih.gov | Cellular imaging and localization studies. nih.gov |

| Affinity-based Probe | Incorporation of a biotin tag for pull-down experiments. | Identification of protein binding partners. |

| Photoaffinity Probe | Introduction of a photoreactive group for covalent cross-linking to the target. | Mapping of ligand-binding sites. |

| Bioorthogonal Probe | Functionalization with an azide or alkyne for click chemistry. acs.org | In situ labeling and target identification. acs.org |

Applications in Advanced Bioconjugate Chemistry and Materials Science

The field of bioconjugate chemistry focuses on the covalent attachment of different molecular entities, such as proteins, carbohydrates, and synthetic polymers, to create novel functional materials. kbdna.com Non-proteinogenic amino acids like this compound can serve as versatile building blocks in this area. nih.gov The amino and carboxylic acid groups provide convenient handles for conjugation, while the cycloheptyl side chain can be used to tune the physicochemical properties of the resulting bioconjugate.

For example, peptides or proteins containing this compound can be conjugated to polymers like polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as serum half-life and solubility. nih.gov The hydrophobic nature of the cycloheptyl group can also be exploited to promote the self-assembly of peptide-based nanomaterials, such as nanotubes or hydrogels, with potential applications in drug delivery and tissue engineering. rsc.org

In materials science, the incorporation of constrained amino acids into polymers can lead to materials with novel structural and functional properties. The rigidity of the cycloheptyl group can influence the polymer's thermal stability, mechanical strength, and morphology. Furthermore, the chirality of this compound can be used to create chiral polymers with applications in enantioselective separations and catalysis.

| Application Area | Role of this compound | Potential Benefit |

| Drug Delivery | Component of a self-assembling peptide-drug conjugate. | Controlled release and targeted delivery. |

| Tissue Engineering | Cross-linking agent in a biocompatible hydrogel scaffold. | Tunable mechanical properties and biodegradability. |

| Biomaterials | Monomer in the synthesis of a novel biodegradable polymer. | Enhanced thermal and mechanical stability. |

| Biocatalysis | Ligand for the immobilization of an enzyme on a solid support. | Improved enzyme stability and reusability. |

常见问题

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (2R)-2-amino-2-cycloheptylacetic acid?

- The compound features a cycloheptyl group attached to a chiral carbon bearing both an amino (-NH₂) and a carboxylic acid (-COOH) group. The (2R) configuration is critical for its interactions with biological targets, as stereochemistry influences binding affinity and selectivity. The cycloheptyl ring introduces unique conformational flexibility compared to smaller cycloalkyl analogs (e.g., cyclohexyl or cyclobutyl), which may affect solubility and molecular recognition .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Common methods include:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors, such as amino acids with compatible protecting groups (e.g., tert-butoxycarbonyl, Boc).

- Asymmetric Catalysis : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity during key steps like hydrogenation or alkylation.

- Enzymatic Resolution : Kinetic resolution of racemic mixtures via lipases or acylases to isolate the (2R)-enantiomer.

- Protecting Group Strategies : Sequential protection/deprotection of the amino and carboxylic acid groups to avoid side reactions during cycloheptyl ring formation .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in the synthesis of this compound?

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to enhance stereoselectivity.

- Reaction Conditions : Adjust temperature, solvent polarity, and pressure to favor the (2R)-configuration. For example, low-temperature hydrogenation reduces racemization.

- Analytical Monitoring : Use chiral HPLC or capillary electrophoresis to track ee during synthesis and purification .

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in ¹H/¹³C NMR.

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) elucidates fragmentation patterns .

Q. How does the cycloheptyl group influence the compound’s biological activity compared to smaller cycloalkyl groups?

- The larger cycloheptyl ring increases hydrophobic interactions with protein binding pockets, potentially enhancing affinity for targets like enzymes or receptors. However, its conformational flexibility may reduce selectivity compared to rigid smaller rings (e.g., cyclobutyl). Comparative studies using cyclohexyl or cyclopentyl analogs can clarify structure-activity relationships (SAR) .

Q. What are the challenges in incorporating this compound into peptide chains, and how can they be addressed?

- Steric Hindrance : The bulky cycloheptyl group may impede coupling reactions. Use microwave-assisted synthesis or elevated temperatures to improve reaction kinetics.

- Racemization Risk : Protect the amino group with Boc or Fmoc during solid-phase peptide synthesis (SPPS) and employ coupling agents like HATU/HOBt to minimize racemization.

- Purification : Utilize reverse-phase HPLC with C18 columns to separate diastereomeric peptides .

Q. Are there contradictions in reported biological activities of this compound derivatives, and how can these be resolved?

- Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Solutions include:

- Standardized Assays : Validate activity across multiple cell lines or enzymatic platforms.

- Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm compound integrity.

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants and thermodynamics .

Methodological Recommendations

- Synthetic Optimization : Combine asymmetric catalysis with in-line analytics (e.g., FTIR monitoring) for real-time ee adjustment.

- Biological Testing : Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) over broad phenotypic screens to clarify mechanisms.

- Data Reproducibility : Document reaction conditions (solvent, catalyst loading, etc.) in detail to enable cross-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。